N-[2-(hydroxymethyl)phenyl]-3-iodobenzamide
Overview
Description
N-[2-(hydroxymethyl)phenyl]-3-iodobenzamide is an organic compound that features a benzamide core with a hydroxymethyl group at the ortho position of the phenyl ring and an iodine atom at the meta position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(hydroxymethyl)phenyl]-3-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(hydroxymethyl)aniline and 3-iodobenzoic acid.
Amide Bond Formation: The amide bond is formed through a condensation reaction between the amine group of 2-(hydroxymethyl)aniline and the carboxylic acid group of 3-iodobenzoic acid.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(hydroxymethyl)phenyl]-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of biaryl compounds.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Scientific Research Applications
N-[2-(hydroxymethyl)phenyl]-3-iodobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-3-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(hydroxymethyl)phenyl]benzamide: Lacks the iodine atom, which may result in different reactivity and binding properties.
3-iodobenzamide: Lacks the hydroxymethyl group, affecting its solubility and hydrogen bonding capabilities.
N-[2-(hydroxymethyl)phenyl]-2-iodobenzamide: Similar structure but with the iodine atom at a different position, potentially altering its chemical and biological properties.
Uniqueness
N-[2-(hydroxymethyl)phenyl]-3-iodobenzamide is unique due to the presence of both the hydroxymethyl and iodine substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
Properties
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-3-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c15-12-6-3-5-10(8-12)14(18)16-13-7-2-1-4-11(13)9-17/h1-8,17H,9H2,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIXIZFTTTWTLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)C2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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